Acide Fmoc-alpha-méthyl-L-aspartique

Vue d'ensemble

Description

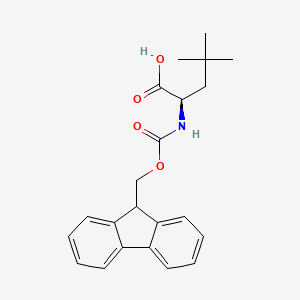

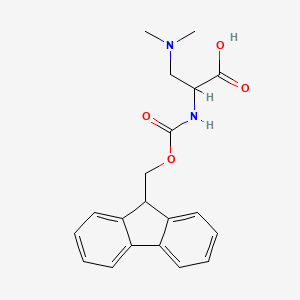

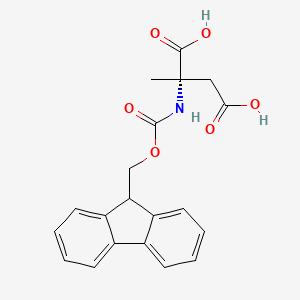

Fmoc-alpha-methyl-L-aspartic acid is a compound with the molecular formula C20H19NO6 . It has a molecular weight of 369.4 g/mol . The IUPAC name for this compound is (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylbutanedioic acid .

Synthesis Analysis

Fmoc-based peptide synthesis is a common method used in the synthesis of peptides, including Fmoc-alpha-methyl-L-aspartic acid . This method involves the development of substrate-tolerant amide coupling reaction conditions for amino acid monomers . Protecting group strategies for relevant amino acids are developed and the limitations thereof are reported . A strategy for the coupling of α,α-disubstituted alkenyl amino acids relevant to all-hydrocarbon stapled peptide drug discovery is developed .Molecular Structure Analysis

The molecular structure of Fmoc-alpha-methyl-L-aspartic acid includes a total of 48 bonds . There are 29 non-H bonds, 15 multiple bonds, 7 rotatable bonds, 3 double bonds, 12 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 2 nine-membered rings, 2 carboxylic acids (aliphatic), 1 (thio-) carbamate (aliphatic), and 2 hydroxyl groups .Chemical Reactions Analysis

The chemical reactions involving Fmoc-alpha-methyl-L-aspartic acid are complex and can be influenced by various factors. For instance, anions could greatly affect the hydrogelation of Fmoc-YL, leading to the transformation of the supermolecular structures from densely fibrous networks to spherical aggregates .Physical And Chemical Properties Analysis

Fmoc-alpha-methyl-L-aspartic acid has a molecular weight of 369.4 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 6 . The compound has a rotatable bond count of 7 . Its exact mass and monoisotopic mass are 369.12123733 g/mol . The topological polar surface area is 113 Ų . The heavy atom count is 27 .Applications De Recherche Scientifique

Analyse complète des applications de l'acide Fmoc-alpha-méthyl-L-aspartique

Culture cellulaire : Les acides aminés Fmoc sont connus pour leur rôle dans la culture cellulaire en raison de leurs propriétés bio-inspirées. Ils offrent un environnement adapté à l'étalement, à la migration et à la prolifération des cellules, ce qui est crucial dans le génie tissulaire et la régénération d'organes .

Bio-modélisation : Les caractéristiques d'auto-assemblage des acides aminés Fmoc leur permettent de servir de bio-modèles. Cette application est importante pour la création de matériaux structurés qui imitent les systèmes biologiques .

Applications optiques : En raison de l'aromaticité du groupe Fmoc, ces acides aminés présentent un potentiel dans les applications optiques où leurs propriétés inhérentes peuvent être utilisées pour divers dispositifs photoniques .

Systèmes d'administration de médicaments : L'hydrophobicité et la nature d'auto-assemblage des acides aminés Fmoc en font des candidats appropriés pour la construction de systèmes d'administration de médicaments capables de transporter des agents thérapeutiques vers des sites spécifiques dans le corps .

Propriétés catalytiques : Les acides aminés Fmoc présentent des propriétés catalytiques qui peuvent être exploitées dans les réactions chimiques, conduisant potentiellement à des processus plus efficaces et plus sélectifs .

Applications thérapeutiques : La nature bioactive des acides aminés Fmoc leur permet d'être utilisés dans des applications thérapeutiques, éventuellement dans le cadre de traitements de diverses maladies .

Propriétés antibiotiques : Certains acides aminés Fmoc se sont avérés posséder des propriétés antibactériennes, ce qui les rend utiles dans le développement de nouveaux antibiotiques ou d'agents antibactériens .

Formation d'hydrogel : La capacité des acides aminés Fmoc à former des hydrogels en cas de variation de pH est une autre application unique. Ces hydrogels peuvent être utilisés dans des applications biomédicales telles que l'administration de médicaments et le génie tissulaire .

Mécanisme D'action

Target of Action

The primary target of Fmoc-alpha-methyl-L-aspartic acid is the amine group of amino acids . The Fmoc group, short for 9-Fluorenylmethoxycarbonyl, is a base-labile protecting group used in organic synthesis . It is frequently used as a protecting group for amines .

Mode of Action

Fmoc-alpha-methyl-L-aspartic acid interacts with its targets through a process known as Fmoc protection . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This interaction results in the formation of a stable compound that protects the amine group during peptide synthesis .

Biochemical Pathways

The Fmoc group plays a crucial role in the chemical synthesis of peptides . It allows for the rapid and highly efficient synthesis of peptides, including ones of significant size and complexity . The Fmoc group is stable to the harsh oxidative conditions frequently used to generate peptide thioesters from peptide hydrazide or o-aminoanilide .

Pharmacokinetics

The molecular weight of the compound is 36938 g/mol , which may influence its bioavailability and pharmacokinetic properties.

Result of Action

The primary result of Fmoc-alpha-methyl-L-aspartic acid’s action is the protection of the amine group during peptide synthesis . This protection enables the synthesis of complex peptides without the amine group reacting undesirably. The Fmoc group is then rapidly removed by base, with piperidine usually preferred for Fmoc group removal .

Action Environment

The action of Fmoc-alpha-methyl-L-aspartic acid is influenced by the pH of the environment . The Fmoc group is base-labile, meaning it is stable under acidic conditions but can be removed under basic conditions . Therefore, the pH of the environment can significantly influence the compound’s action, efficacy, and stability.

Avantages Et Limitations Des Expériences En Laboratoire

Fmoc-alpha-methyl-L-aspartic acid has several advantages for laboratory experiments. It is a versatile compound that can be used in a variety of experiments. It is also easy to synthesize and can be used in large quantities. However, Fmoc-alpha-methyl-L-aspartic acid has some limitations. It is not suitable for use in vivo experiments, as it can be toxic in large doses.

Orientations Futures

There are several potential future directions for research involving Fmoc-alpha-methyl-L-aspartic acid. One potential direction is to explore its potential for use in drug delivery systems. It could also be used to study the molecular mechanisms of other diseases, such as Parkinson’s disease and Huntington’s disease. Additionally, it could be used to study the effects of Fmoc-alpha-methyl-L-aspartic acid on the immune system. Finally, Fmoc-alpha-methyl-L-aspartic acid could be used to develop new therapeutic strategies for cancer and other diseases.

Safety and Hazards

Fmoc-alpha-methyl-L-aspartic acid is classified as an irritant . It should not be released into the environment . In case of eye contact, rinse immediately with plenty of water for at least 15 minutes and get medical attention . In case of skin contact, wash off immediately with plenty of water for at least 15 minutes and get medical attention immediately if symptoms occur .

Propriétés

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylbutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO6/c1-20(18(24)25,10-17(22)23)21-19(26)27-11-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,16H,10-11H2,1H3,(H,21,26)(H,22,23)(H,24,25)/t20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRUJSTWSXWCYQN-FQEVSTJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@](CC(=O)O)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Piperidin-3-yl-1H-pyrrolo[2,3-b]pyridine dihydrochloride](/img/structure/B1390288.png)

![7-Piperidin-3-yl-2-trifluoromethyl-[1,2,4]-triazolo[1,5-a]pyrimidine hydrochloride](/img/structure/B1390289.png)

![3-Morpholin-2-YL-benzo[B]thiophene-2-carboxylicacid (2-methoxy-ethyl)-amide hydrochloride](/img/structure/B1390290.png)

![Methyl-(6-methyl-2-piperidin-4-yl-5,6,7,8-tetra-hydro-pyrido[4,3-d]pyrimidin-4-yl)-amine hydrochloride](/img/structure/B1390296.png)

![Pyrrolidine-3-carboxylic acid [2-(3-methyl-pyrazol-1-yl)-ethyl]-amide dihydrochloride](/img/structure/B1390299.png)

![N-[1-(2-Amino-ethyl)-1H-pyrazol-4-yl]-benzamidedihydrochloride](/img/structure/B1390300.png)

![3-[(3S,4R)-4-(4-Fluoro-phenyl)-pyrrolidin-3-YL]-1H-pyrazole dihydrochloride](/img/structure/B1390303.png)